Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic molecules.
Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde has been used in the preparation of 1,2-dihydro-4,6-dimethoxy-3-methylbenzocyclobuten-1-ol .
Specific Scientific Field: This application is in the field of Biochemistry, specifically in the synthesis of important biological molecules.
Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde is a key intermediate for preparing Coenzyme Q .
Results or Outcomes: An 80% overall yield was demonstrated on a multi-gram scale .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of complex organic molecules.
Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .
Specific Scientific Field: This application is in the field of Medicinal Chemistry, specifically in the synthesis of potential therapeutic agents.
Summary of the Application: 5-Bromoveratraldehyde (3-Bromo-4,5-dimethoxybenzaldehyde) was used to prepare 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones .
Summary of the Application: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .
Summary of the Application: 5-Bromo-2-methoxybenzaldehyde was used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .
5-Bromo-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula . It features a bromine atom and two methoxy groups (-OCH₃) attached to a benzaldehyde structure. This compound is characterized by its aromatic properties and is used primarily in synthetic organic chemistry. Its structural formula can be represented as follows:
textO || Br-C6H3(OCH3)2
The compound is known for its reactivity due to the presence of the aldehyde functional group, making it a valuable intermediate in various
Currently, there is no documented research on the specific mechanism of action of 5-Bromo-2,4-dimethoxybenzaldehyde in biological systems.
5-Bromo-2,4-dimethoxybenzaldehyde exhibits various biological activities. It has been noted for its potential as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes are crucial for drug metabolism, indicating that this compound may influence pharmacokinetics when used in therapeutic contexts.
Several methods exist for synthesizing 5-Bromo-2,4-dimethoxybenzaldehyde:
5-Bromo-2,4-dimethoxybenzaldehyde serves various applications in organic synthesis:
Studies on 5-Bromo-2,4-dimethoxybenzaldehyde have shown its interactions with various biological systems:
Several compounds share structural similarities with 5-Bromo-2,4-dimethoxybenzaldehyde. Below is a comparison highlighting their uniqueness:
These compounds are structurally related but differ in their substituents' positions and types, which significantly influences their chemical reactivity and biological activity.
Irritant